4-Ethoxy-7-methoxycoumarin
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Overview
Description
4-Ethoxy-7-methoxycoumarin is a derivative of coumarin, a fragrant organic compound belonging to the benzopyrone chemical class Coumarins are known for their diverse biological activities and are widely used in various industries, including cosmetics, pharmaceuticals, and food
Mechanism of Action
Target of Action
The primary targets of 4-Ethoxy-7-methoxycoumarin are mammalian cytochromes P450 1A1, 2B4, and 2B6 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
This compound interacts with its targets, the cytochromes P450, by serving as a substrate for these enzymes . The interaction results in the O-deethylation of this compound, representing the activity of these cytochromes .
Biochemical Pathways
The interaction of this compound with cytochromes P450 affects the metabolic pathways involving these enzymes. The O-deethylation of this compound by these enzymes can lead to changes in the downstream effects of these pathways .
Pharmacokinetics
Given its interaction with cytochromes p450, it is likely that these enzymes play a role in its metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a substrate for cytochromes P450. By undergoing O-deethylation, it can influence the activity of these enzymes and potentially affect the metabolism of other compounds .
Biochemical Analysis
Biochemical Properties
4-Ethoxy-7-methoxycoumarin interacts with mammalian cytochromes P450 1A1, 2B4, and 2B6 . These interactions are crucial in the metabolism of the compound, as cytochromes P450 are a group of enzymes involved in the oxidation of organic substances .
Cellular Effects
The cellular effects of this compound are primarily related to its interactions with cytochromes P450. These enzymes play a vital role in various cellular processes, including drug metabolism and synthesis of cholesterol, steroids, and other lipids
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochromes P450. It serves as a substrate for these enzymes, which catalyze the oxidation of the compound
Metabolic Pathways
This compound is metabolized by cytochromes P450 1A1, 2B4, and 2B6 These enzymes are part of the cytochrome P450 system, which is involved in the metabolism of various substances in the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-7-methoxycoumarin typically involves the Pechmann condensation reaction. This method includes the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the coumarin core structure. Subsequent etherification reactions introduce the ethoxy and methoxy groups at the 4 and 7 positions, respectively .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate green chemistry principles, such as using environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-7-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the reagents used.
Scientific Research Applications
4-Ethoxy-7-methoxycoumarin has several applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and studying molecular interactions.
Biology: Employed in biological assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized as a fragrance ingredient in cosmetics and personal care products
Comparison with Similar Compounds
- 7-Methoxycoumarin
- 4-Methyl-7-ethoxycoumarin
- 6-Methylcoumarin
- Dicoumarol
- Pyranocoumarin
Comparison: 4-Ethoxy-7-methoxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced fluorescence properties, making it valuable in analytical applications. Additionally, its specific functional groups contribute to its diverse biological activities .
Properties
IUPAC Name |
4-ethoxy-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-10-7-12(13)16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYREIQSILTYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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